molecular formula C21H26N2O4S B5164158 2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-cyclopentylacetamide

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-cyclopentylacetamide

Cat. No.: B5164158
M. Wt: 402.5 g/mol
InChI Key: SMBVIGITVUJYPO-UHFFFAOYSA-N
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Description

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-cyclopentylacetamide is an organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-16-13-19(28(25,26)22-14-17-7-3-2-4-8-17)11-12-20(16)27-15-21(24)23-18-9-5-6-10-18/h2-4,7-8,11-13,18,22H,5-6,9-10,14-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBVIGITVUJYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-cyclopentylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the benzylsulfamoyl group: This can be achieved by reacting benzylamine with a sulfonyl chloride derivative under basic conditions.

    Attachment of the benzylsulfamoyl group to the phenoxy ring: This step involves a nucleophilic aromatic substitution reaction where the benzylsulfamoyl group is introduced to the 2-methylphenoxy ring.

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with cyclopentylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-cyclopentylacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-tert-butylacetamide
  • 5-(benzylsulfamoyl)-2-methylbenzoic acid

Uniqueness

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-cyclopentylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, or selectivity in its applications.

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